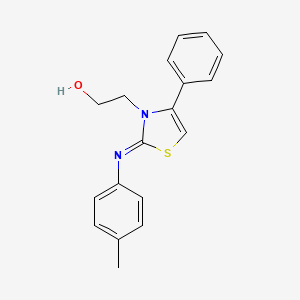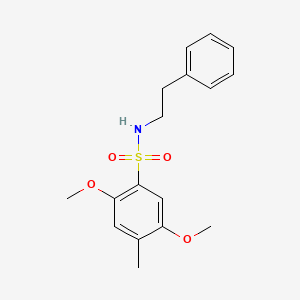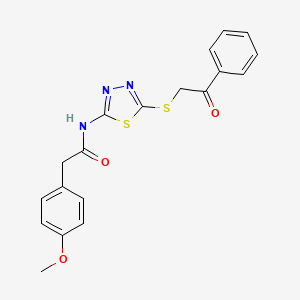
2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide, also known as MPSTA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MPSTA belongs to the class of thiadiazole derivatives, which have been investigated for their pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
作用機序
The mechanism of action of 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide involves the inhibition of various signaling pathways that are involved in cell proliferation, survival, and apoptosis. 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is often upregulated in cancer cells and promotes cell survival and proliferation. 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide also inhibits the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses. The inhibition of these signaling pathways leads to the induction of apoptosis and the suppression of cell proliferation and survival.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to exhibit significant biochemical and physiological effects in various scientific studies. In vitro studies have reported that 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide exhibits significant cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has also been shown to exhibit anti-inflammatory and antioxidant activities, which suggest potential applications in the treatment of inflammatory diseases and oxidative stress-related disorders. In vivo studies have reported that 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide exhibits significant antitumor activity in animal models of cancer, which suggests potential applications in cancer therapy.
実験室実験の利点と制限
One of the advantages of using 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its potential as an anticancer agent. 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide exhibits significant cytotoxic activity against various cancer cell lines, which makes it a promising candidate for further investigation as a potential cancer therapy. Another advantage is its potential as an anti-inflammatory and antioxidant agent, which suggests potential applications in the treatment of inflammatory diseases and oxidative stress-related disorders.
One of the limitations of using 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its potential toxicity. Although 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to exhibit significant anticancer activity, it may also exhibit toxic effects on normal cells. Therefore, further investigation is needed to determine the optimal dosage and administration route for 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide. Another limitation is the lack of clinical data on the safety and efficacy of 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide in humans, which limits its potential as a therapeutic agent.
将来の方向性
There are several future directions for the investigation of 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its potential as a combination therapy with other anticancer agents or anti-inflammatory agents. Additionally, further investigation is needed to determine the optimal dosage and administration route for 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide in preclinical and clinical studies. Finally, the investigation of its potential as a therapeutic agent for other diseases, such as neurological disorders and autoimmune diseases, is also a promising direction for future research.
合成法
The synthesis of 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has been reported in several scientific studies. One of the most common methods involves the reaction of 4-methoxybenzoyl chloride with 5-phenacylsulfanyl-1,3,4-thiadiazole-2-amine in the presence of triethylamine and dichloromethane. The resulting intermediate is then treated with acetic anhydride and triethylamine to obtain the final product, 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide. Other methods involve the use of different reagents and solvents, but the general approach involves the reaction of a thiadiazole derivative with a benzoyl chloride derivative.
科学的研究の応用
2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has been investigated for its potential therapeutic applications in various scientific studies. One of the most promising applications is its potential as an anticancer agent. Several studies have reported that 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide exhibits significant cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. The mechanism of action of 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide involves the induction of apoptosis, which is a programmed cell death mechanism that is often disrupted in cancer cells. 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has also been investigated for its anti-inflammatory and antioxidant activities, which suggest potential applications in the treatment of inflammatory diseases and oxidative stress-related disorders.
特性
IUPAC Name |
2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c1-25-15-9-7-13(8-10-15)11-17(24)20-18-21-22-19(27-18)26-12-16(23)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSCJNGDKLTFEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclohexyl-2-(2-fluorobenzyl)-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2912112.png)
![5-(Cyclopropylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2912115.png)
![2-(4-Bromophenyl)spiro[oxirane3,2'-{1'-indanone}]](/img/structure/B2912118.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2912119.png)
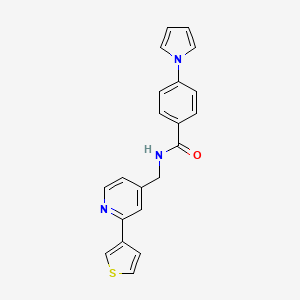
![9-isopropyl-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2912123.png)

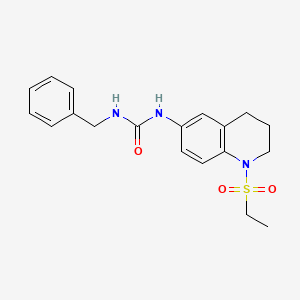
![7-Methyl-6-oxaspiro[3.4]octan-2-one](/img/structure/B2912127.png)
